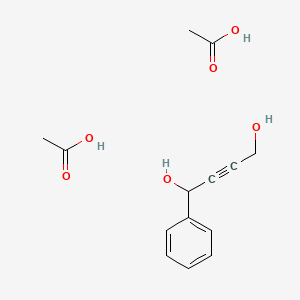

Acetic acid;1-phenylbut-2-yne-1,4-diol

Description

Chemical Structure and Properties Acetic acid;1-phenylbut-2-yne-1,4-diol (systematic name: 1-phenylbut-2-yne-1,4-diol) is a diol derivative with a phenyl group attached to the first carbon of a but-2-yne chain and hydroxyl groups at positions 1 and 2. Its molecular formula is C₁₀H₁₀O₂, with an average mass of 162.188 g/mol and a monoisotopic mass of 162.068080 g/mol .

Synthesis and Applications

This compound serves as a precursor in organic synthesis. For example, it is hydrogenated to (Z)-1-phenylbut-2-ene-1,4-diol using Pd/CaCO₃ under H₂, demonstrating its utility in alkene formation . It also participates in photochromic molecule synthesis when reacted with naphthols under acid catalysis .

Properties

CAS No. |

109564-84-3 |

|---|---|

Molecular Formula |

C14H18O6 |

Molecular Weight |

282.29 g/mol |

IUPAC Name |

acetic acid;1-phenylbut-2-yne-1,4-diol |

InChI |

InChI=1S/C10H10O2.2C2H4O2/c11-8-4-7-10(12)9-5-2-1-3-6-9;2*1-2(3)4/h1-3,5-6,10-12H,8H2;2*1H3,(H,3,4) |

InChI Key |

BHCVHRKTBPPERE-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)O.CC(=O)O.C1=CC=C(C=C1)C(C#CCO)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of acetic acid;1-phenylbut-2-yne-1,4-diol typically involves the following steps:

Starting Materials: The synthesis begins with butyne-1,4-diol and phenylacetylene.

Reaction Conditions: The reaction is carried out under basic conditions, often using a strong base like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) to deprotonate the phenylacetylene.

Coupling Reaction: The deprotonated phenylacetylene is then coupled with butyne-1,4-diol in the presence of a palladium catalyst to form the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

Oxidation: Acetic acid;1-phenylbut-2-yne-1,4-diol can undergo oxidation reactions, particularly at the alkyne and diol functional groups.

Reduction: The compound can be reduced to form saturated derivatives, such as phenylbutane-1,4-diol.

Substitution: Nucleophilic substitution reactions can occur at the hydroxyl groups, leading to the formation of various esters and ethers.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Hydrogenation reactions using palladium on carbon (Pd/C) as a catalyst are typical.

Substitution: Reagents such as alkyl halides and acid chlorides are used in substitution reactions.

Major Products

Oxidation: Products include carboxylic acids and ketones.

Reduction: Products include saturated alcohols.

Substitution: Products include esters and ethers.

Scientific Research Applications

Acetic acid;1-phenylbut-2-yne-1,4-diol has several applications in scientific research:

Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of complex molecules.

Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of acetic acid;1-phenylbut-2-yne-1,4-diol involves its interaction with various molecular targets. The alkyne group can participate in cycloaddition reactions, while the diol and phenyl groups can engage in hydrogen bonding and π-π interactions, respectively. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.

Comparison with Similar Compounds

(Z)-1-Phenylbut-2-ene-1,4-Diol

Structural Differences : The hydrogenated analog replaces the alkyne bond (C≡C) with a cis-alkene (C=C), altering planarity and electronic properties.

Reactivity : The alkene allows for electrophilic additions (e.g., epoxidation), whereas the alkyne in the parent compound enables cycloadditions or nucleophilic attacks.

Applications : Used in redox-relay Heck reactions to synthesize substituted tetrahydrofurans, highlighting its role in heterocycle formation .

2-Butyne-1,4-Diol Diacetate

Functionalization: The hydroxyl groups of 2-butyne-1,4-diol are acetylated, forming a diacetate ester (C₈H₁₀O₄). This modification increases hydrophobicity, making it suitable as a solvent or intermediate in polymer synthesis . Key Difference: Unlike the phenyl-substituted compound, this molecule lacks aromaticity, reducing π-π stacking interactions but enhancing solubility in non-polar media.

5-Phenyl-6-heptene-1,4-diol - Acetic Acid (1:2)

Complexation: This compound (C₁₇H₂₆O₆) forms a 1:2 complex with acetic acid, likely through hydrogen bonding. The extended carbon chain and esterification influence its melting point and solubility . Applications: Potential use in controlled-release formulations due to its ester linkages, contrasting with the parent compound’s role in photochromic materials .

Spencertoxin (2,3-Di(pyridin-3-yl)butane-1,4-diol)

Structural Contrast: Replaces the phenyl group with pyridine rings and saturates the alkyne to a butane backbone. This imparts basicity and hydrogen-bonding variability .

Data Tables

Table 1: Structural and Physical Properties

Table 2: Reactivity and Stability

Research Findings and Industrial Relevance

- Photochromic Materials : The phenyl-alkyne-diol structure enables synthesis of vinylidene-naphthofurans, which are valuable in optical devices .

- Phytotoxicity: Spencertoxin’s pyridine-diol structure correlates with phytotoxic effects, unlike the non-toxic phenyl-alkyne-diol .

- Hydrogenation Utility : Conversion of the alkyne to alkene in 1-phenylbut-2-yne-1,4-diol demonstrates its versatility in stereoselective synthesis .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.